2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyridine ring, followed by the introduction of the benzylsulfanyl and furan groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, are explored in various studies.
Medicine: Research focuses on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, the compound may inhibit certain enzymes, bind to receptors, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with varying substituents, such as:
- 6-benzylsulfanyl-4-(5-methylfuran-2-yl)-2-oxo-1,2-dihydropyridine-5-carbonitrile
- 6-benzylsulfanyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
6-benzylsulfanyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H16N2O2S/c1-12-7-8-16(22-12)14-9-17(21)20-18(15(14)10-19)23-11-13-5-3-2-4-6-13/h2-8,14H,9,11H2,1H3,(H,20,21) |
InChI Key |
JFXGELUMKVQUQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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